4,6-dimethyl-1H-indole-2,3-dione

Catalog No.
S778647
CAS No.
49820-06-6
M.F
C10H9NO2
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-dimethyl-1H-indole-2,3-dione

CAS Number

49820-06-6

Product Name

4,6-dimethyl-1H-indole-2,3-dione

IUPAC Name

4,6-dimethyl-1H-indole-2,3-dione

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c1-5-3-6(2)8-7(4-5)11-10(13)9(8)12/h3-4H,1-2H3,(H,11,12,13)

InChI Key

SHOAYKZGNWFWSU-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)NC(=O)C2=O)C

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=O)C2=O)C

Potential Enzyme Inhibitor:

One study investigated 4,6-DMID as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the breakdown of tryptophan. IDO inhibition is of interest in various research areas, including cancer and inflammatory diseases. The study found that 4,6-DMID exhibited weak inhibitory activity against IDO, suggesting further research is needed to optimize its potency and selectivity. Source: "4,6-Dimethyl-1H-indole-2,3-dione: A New Inhibitor of Indoleamine 2,3-Dioxygenase":

4,6-Dimethyl-1H-indole-2,3-dione is a derivative of indole-2,3-dione, also known as isatin. This compound features two methyl groups at the 4 and 6 positions of the indole ring, contributing to its unique chemical properties. Its molecular formula is C10H9NO2C_{10}H_9NO_2, and it possesses a distinctive structure that facilitates various

4,6-Dimethyl-1H-indole-2,3-dione can undergo several chemical transformations:

  • Electrophilic Substitution: The methyl groups on the indole ring can influence electrophilic aromatic substitution reactions, allowing for further functionalization.
  • Condensation Reactions: It can react with various nucleophiles, leading to the formation of new derivatives.
  • Oxidation and Reduction: The diketone functionality allows for oxidation to form more complex structures or reduction to yield other derivatives .

This compound exhibits a range of biological activities:

  • Antimicrobial Properties: Studies have shown that 4,6-dimethyl-1H-indole-2,3-dione possesses antimicrobial activity against various bacterial strains .
  • Anticancer Potential: Preliminary research indicates that it may have effects on apoptosis-resistant cancer cells, suggesting potential as an anticancer agent .
  • Enzyme Inhibition: There is evidence that this compound can inhibit certain enzymes, which may be beneficial in therapeutic contexts .

The synthesis of 4,6-dimethyl-1H-indole-2,3-dione typically involves:

  • Starting Material: The synthesis often begins with indole or substituted indoles.
  • Methylation: Methylation at the 4 and 6 positions can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Oxidation: The formation of the diketone structure may involve oxidation steps using oxidizing agents like potassium permanganate or chromic acid.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques .

4,6-Dimethyl-1H-indole-2,3-dione has several applications:

  • Pharmaceuticals: Due to its biological activity, it serves as a lead compound for developing new antimicrobial and anticancer drugs.
  • Chemical Research: It is used in synthetic organic chemistry for creating more complex molecular structures.
  • Material Science: Its unique properties make it a candidate for research in developing novel materials with specific functionalities .

Interaction studies involving 4,6-dimethyl-1H-indole-2,3-dione have focused on:

  • Protein Binding: Investigations into how this compound interacts with various proteins may reveal insights into its mechanism of action in biological systems.
  • Molecular Docking Studies: Computational studies have been conducted to predict how well this compound binds to specific biological targets, aiding in drug design efforts .

Several compounds share structural similarities with 4,6-dimethyl-1H-indole-2,3-dione. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1H-Indole-2,3-dione (Isatin)Parent structure without methyl groupsBroad spectrum of biological activities
5-Nitroindole-2,3-dioneNitro group at position 5Enhanced antibacterial properties
4-MethylindoleMethyl group at position 4 onlyDifferent pharmacological profile
5-FluoroindoleFluorine substitution at position 5Potential use in imaging and diagnostics

Each of these compounds exhibits unique properties and biological activities while sharing a core indole structure that allows for diverse functionalization. The presence of additional substituents significantly influences their reactivity and biological profiles .

XLogP3

1.4

Wikipedia

4,6-dimethyl-1H-indole-2,3-dione

Dates

Modify: 2023-08-15

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